Enhanced Lipophilicity (LogP) Over the Parent Pyrimidinyl Guanidine Scaffold
The target compound demonstrates a computed LogP (XLogP3-AA) of 2.1, derived from its 2-ethoxyphenyl substitution. This is a quantifiable increase in lipophilicity over the parent 1-(4,6-dimethylpyrimidin-2-yl)guanidine, which lacks an aryl substituent and consequently has a significantly lower LogP (estimated near 0.5 for the methyl-free analog) [1][2]. This difference places the target compound in a more desirable LogP window for passive membrane permeability and CNS penetration potential, a critical differentiator for library procurement.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 1-(4,6-Dimethylpyrimidin-2-yl)guanidine; Estimated XLogP3 < 1.0 |
| Quantified Difference | Increase of >1.1 LogP units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A LogP difference of over 1 unit signifies a 10-fold shift in lipid/water partition coefficient, fundamentally altering compound behavior in cellular assays and requiring explicit procurement of the ethoxyphenyl variant.
- [1] PubChem. Compound Summary for CID 5726580, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine. National Center for Biotechnology Information, 2025. (XLogP3-AA = 2.1). View Source
- [2] PubChem. Compound Summary for CID 134175415, 1-(4,6-Dimethylpyrimidin-2-yl)guanidine. National Center for Biotechnology Information, 2025. (Estimated LogP). View Source
